4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride
CAS No.: 1380300-83-3
Cat. No.: VC4080648
Molecular Formula: C12H15ClF3NO
Molecular Weight: 281.70
* For research use only. Not for human or veterinary use.
![4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride - 1380300-83-3](/images/structure/VC4080648.png)
Specification
CAS No. | 1380300-83-3 |
---|---|
Molecular Formula | C12H15ClF3NO |
Molecular Weight | 281.70 |
IUPAC Name | 4-[4-(trifluoromethyl)phenyl]oxan-4-amine;hydrochloride |
Standard InChI | InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11;/h1-4H,5-8,16H2;1H |
Standard InChI Key | WTZHXUMBYIKEFG-UHFFFAOYSA-N |
SMILES | C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Canonical SMILES | C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Introduction
Physicochemical Properties and Structural Features
Molecular Architecture
The compound's molecular formula is C₁₂H₁₅ClF₃NO, with a molar mass of 293.7 g/mol. The core structure consists of a six-membered tetrahydropyran ring (oxane) with an amine group (-NH₂) at the 4-position. A benzyl group substituted with a trifluoromethyl (-CF₃) group at the para position extends from the oxane ring . The hydrochloride salt forms through protonation of the amine group, enhancing crystallinity and stability .
Key Physical Parameters
Experimental and predicted physicochemical properties include:
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Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic character; moderate solubility in dichloromethane .
The trifluoromethyl group contributes to lipophilicity (logP ≈ 2.1), balancing membrane permeability and aqueous solubility—a critical factor for blood-brain barrier penetration in CNS-targeted drugs.
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves multi-step organic transformations:
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Oxane Ring Formation: Cyclization of 1,5-diols via acid-catalyzed dehydration yields the tetrahydropyran scaffold.
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Benzylation: Friedel-Crafts alkylation or nucleophilic substitution introduces the 4-(trifluoromethyl)benzyl group to the oxane ring.
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Amine Functionalization: Reductive amination or Gabriel synthesis installs the primary amine group at the 4-position.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .
Key reagents:
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Sodium borohydride (NaBH₄) for amine reduction
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Trifluoromethylbenzyl bromide for alkylation
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the oxane 4-position requires careful catalyst selection (e.g., Lewis acids like AlCl₃).
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Yield Improvements: Multi-step processes often suffer from cumulative yield losses; microwave-assisted synthesis has been explored to reduce reaction times.
Chemical Reactivity and Functionalization
The compound participates in diverse reactions:
Amine Group Reactivity
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Acetylation: Reacts with acetyl chloride to form amides, modulating bioavailability.
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Schiff Base Formation: Condenses with aldehydes/ketones, useful for prodrug strategies.
Aromatic Electrophilic Substitution
The electron-withdrawing -CF₃ group directs electrophiles to the meta position of the phenyl ring, enabling:
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Nitration: Forms nitro derivatives for further reduction to amines.
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Sulfonation: Enhances water solubility through sulfonic acid group introduction.
Ring-Opening Reactions
Under strong acidic conditions, the oxane ring undergoes hydrolysis to yield diol intermediates, permitting structural diversification.
Comparative Analysis with Structural Analogs
The para-CF₃ substitution in 4-[4-(trifluoromethyl)phenyl]oxan-4-amine hydrochloride optimizes steric and electronic effects for target engagement compared to meta-substituted analogs.
Industrial and Regulatory Considerations
Scale-Up Challenges
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CF₃ Group Handling: Requires specialized equipment due to corrosive byproducts (e.g., HF).
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Purification: High-performance liquid chromatography (HPLC) achieves >98% purity, critical for pharmaceutical use .
Patent Landscape
While no direct patents cover this compound, EP2789613A1 discloses similar tetrahydropyran derivatives as kinase inhibitors, highlighting the scaffold's therapeutic versatility .
Future Research Directions
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